molecular formula C28H43Cl3N6O3 B592690 N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride CAS No. 1808255-64-2

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride

Cat. No.: B592690
CAS No.: 1808255-64-2
M. Wt: 600
InChI Key: BZOWJAYUMMHCDW-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of BIX01294 are the histone-lysine methyltransferases (HMTase), specifically G9a and G9a-like protein (GLP) . These enzymes play a crucial role in the methylation of histone-3 lysine (9) (H3K9me), a process that is involved in gene silencing .

Mode of Action

BIX01294 selectively inhibits G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . It reduces the levels of H3K9me, thereby altering the epigenetic status of chromatin .

Biochemical Pathways

The inhibition of G9a and GLP by BIX01294 affects the methylation of H3K9, which is a key process in the regulation of gene expression. This can lead to changes in various biochemical pathways, potentially inducing autophagy and apoptosis in certain cell types, such as human glioma cells .

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its bioavailability.

Result of Action

The inhibition of G9a and GLP by BIX01294 leads to a reduction in H3K9 methylation. This can induce autophagy and apoptosis in certain cell types, such as human glioma cells . The exact molecular and cellular effects can vary depending on the specific context and cell type.

Action Environment

The action, efficacy, and stability of BIX01294 can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the hydration status of the cells or tissues in which it is acting.

Biochemical Analysis

Biochemical Properties

BIX01294 (hydrochloride hydrate) plays a significant role in biochemical reactions. It selectively inhibits G9a and GLP Histone Methyltransferase, with IC50s of 1.7 µM and 0.9 µM, respectively . It achieves this by competing for binding with the amino acids N-terminal of the substrate lysine residue .

Cellular Effects

BIX01294 (hydrochloride hydrate) has been shown to induce autophagy and apoptosis in human glioma cells . It triggers autophagy in these cells, leading to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of BIX01294 (hydrochloride hydrate) involves its interaction with G9a and GLP Histone Methyltransferase. It inhibits these enzymes by occupying the histone binding site, preventing interaction with histones . This results in changes at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can be observed in both in vitro and in vivo studies .

Metabolic Pathways

It is known that it interacts with G9a and GLP Histone Methyltransferase, which play crucial roles in histone methylation, a key process in gene expression .

Transport and Distribution

Given its molecular mechanism of action, it is likely that it interacts with transporters or binding proteins that are involved in the transport of histone methyltransferases .

Subcellular Localization

Given its role as a histone methyltransferase inhibitor, it is likely that it localizes to the nucleus where histone methylation occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperidine and diazepane moieties, and the final coupling reactions. Common reagents used in these steps include:

    Quinazoline formation: Starting materials such as anthranilic acid derivatives and appropriate aldehydes or ketones.

    Piperidine and diazepane introduction: Using benzylpiperidine and methyl diazepane derivatives under suitable conditions.

    Coupling reactions: Employing coupling agents like EDCI or DCC in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation with chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, quinazoline derivatives are known for their activity against various biological targets. This compound could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, similar compounds have been explored for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases. This compound might exhibit similar properties and could be a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)-6,7-dimethoxyquinazolin-4-amine: Lacks the diazepane moiety.

    N-(1-benzylpiperidin-4-yl)-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine: Lacks the methoxy groups.

    N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(1,4-diazepan-1-yl)quinazolin-4-amine: Lacks the methyl group on the diazepane.

Uniqueness

The uniqueness of N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine lies in its specific combination of functional groups, which could confer unique biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride is a complex organic compound belonging to the quinazoline class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C28H41Cl3N6O2 and a molecular weight of 490.64 g/mol. Its structure includes a quinazoline core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC28H41Cl3N6O2
Molecular Weight490.64 g/mol
Formal Charge0
Atom Count74
Chiral Atom Count0
Bond Count78
Aromatic Bond Count17

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that related quinazoline derivatives inhibited the EGFR (Epidermal Growth Factor Receptor) pathway, which is crucial in many cancers, including lung and breast cancer .

Cholinesterase Inhibition

Quinazoline derivatives have also been studied for their potential as cholinesterase inhibitors, which are important in treating neurodegenerative diseases like Alzheimer's. For example, certain analogs have shown promising inhibitory activity against acetylcholinesterase (AChE), suggesting that N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine may similarly affect cholinergic signaling pathways .

Antihypertensive Effects

Some studies have highlighted the antihypertensive effects of quinazoline compounds. These compounds often act as selective α1-adrenoceptor antagonists, leading to vasodilation and reduced blood pressure without significantly affecting heart rate. This class of drugs mimics the action of established antihypertensive agents like prazosin .

The biological activities of N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors such as EGFR and α1-adrenoceptors.
  • Enzyme Inhibition : It may inhibit enzymes like AChE and other kinases involved in cancer progression.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt normal cell cycle progression leading to apoptosis in cancer cells.

Study on Anticancer Activity

In one study focusing on quinazoline derivatives, compounds were synthesized and evaluated for their cytotoxicity against A549 lung cancer cells. The most potent compounds exhibited IC50 values ranging from 0.009 to 0.026 µM against EGFR . This suggests that N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine may possess similar or enhanced anticancer properties.

Study on Cholinesterase Inhibition

Another research effort involved the synthesis of spiro and pyrazolo[1,5-c]quinazolines aimed at inhibiting cholinesterase activity. The findings indicated that these derivatives could serve as effective inhibitors with potential applications in treating Alzheimer's disease .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O2.3ClH.H2O/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOWJAYUMMHCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43Cl3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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